4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(1-methoxypropan-2-yl)benzamide
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Overview
Description
4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(1-methoxypropan-2-yl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, including a chloro-substituted phenyl ring, a phenylsulfonyl group, and a methoxypropan-2-yl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(1-methoxypropan-2-yl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the sulfonyl amine intermediate: This involves the reaction of 5-chloro-2-methylphenylamine with phenylsulfonyl chloride under basic conditions to form the sulfonyl amine intermediate.
Coupling with benzoyl chloride: The intermediate is then reacted with benzoyl chloride in the presence of a base to form the benzamide derivative.
Introduction of the methoxypropan-2-yl group: Finally, the methoxypropan-2-yl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(1-methoxypropan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles like sodium methoxide or primary amines in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(1-methoxypropan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(1-methoxypropan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.
Modulating receptors: Interacting with cellular receptors to alter signal transduction pathways.
Affecting gene expression: Influencing the expression of genes related to inflammation, cell growth, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzoic acid
- N-(2-methoxyphenyl)-4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzamide
Uniqueness
4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(1-methoxypropan-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxypropan-2-yl substituent, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Properties
Molecular Formula |
C25H27ClN2O4S |
---|---|
Molecular Weight |
487.0 g/mol |
IUPAC Name |
4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-(1-methoxypropan-2-yl)benzamide |
InChI |
InChI=1S/C25H27ClN2O4S/c1-18-9-14-22(26)15-24(18)28(33(30,31)23-7-5-4-6-8-23)16-20-10-12-21(13-11-20)25(29)27-19(2)17-32-3/h4-15,19H,16-17H2,1-3H3,(H,27,29) |
InChI Key |
KNFHIWNMRVXVNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N(CC2=CC=C(C=C2)C(=O)NC(C)COC)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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